5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
Description
Properties
IUPAC Name |
5-(1,3-dioxolan-2-ylmethoxy)-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5/c21-15-1-3-16(4-2-15)23-7-5-22(6-8-23)12-17-11-18(24)19(13-27-17)28-14-20-25-9-10-26-20/h1-4,11,13,20H,5-10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSRMCQLJPZLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3OCCO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling for 5-Substitution
The 5-position is functionalized via Suzuki-Miyaura cross-coupling, a method validated for analogous pyranone systems. Starting with 5-bromo-3-hydroxy-4H-pyran-4-one (1), protection of the 3-hydroxy group as a benzyl ether (2) prevents undesired side reactions. Coupling with (1,3-dioxolan-2-yl)methylboronic acid (3) under Pd(PPh₃)₄ catalysis yields 5-[(1,3-dioxolan-2-yl)methoxy]-3-benzyloxy-4H-pyran-4-one (4).
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 80°C, 12 h
Deprotection : Hydrolysis of the benzyl group using HCl in acetic acid affords 5-[(1,3-dioxolan-2-yl)methoxy]-4H-pyran-4-one (5).
Functionalization at the 2-Position
Mannich Reaction for Aminomethylation
The 2-position is modified via a Mannich reaction, introducing the piperazine moiety. Reacting 5-[(1,3-dioxolan-2-yl)methoxy]-4H-pyran-4-one (5) with formaldehyde and 4-(4-fluorophenyl)piperazine (6) in ethanol at reflux yields the target compound.
Optimized Conditions :
- Amine: 1.2 equiv
- Formaldehyde: 1.5 equiv (37% aqueous solution)
- Solvent: Ethanol
- Temperature: 70°C, 6 h
Mechanistic Insight : The reaction proceeds via iminium ion intermediates, with the pyranone’s α-hydrogen acting as the nucleophile.
Alternative Synthetic Routes
Nucleophilic Substitution at the 2-Position
An alternative strategy involves bromination of 5-[(1,3-dioxolan-2-yl)methoxy]-2-(hydroxymethyl)-4H-pyran-4-one (7) using PBr₃, followed by displacement with 4-(4-fluorophenyl)piperazine (6).
Key Steps :
- Bromination : PBr₃ in CH₂Cl₂, 0°C → 2-bromomethyl intermediate (8).
- Displacement : Piperazine (6), K₂CO₃, DMF, 60°C → Target compound.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Mannich Reaction | 68 | 98 |
| Nucleophilic Substitution | 55 | 95 |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=6.0 Hz, 1H, H-3), 6.98–6.91 (m, 4H, Ar-H), 5.32 (s, 1H, dioxolane CH), 4.18–4.10 (m, 2H, OCH₂), 3.92–3.85 (m, 4H, piperazine CH₂), 3.78 (s, 2H, NCH₂).
- HRMS : m/z calc. for C₂₀H₂₂FN₂O₅ [M+H]⁺: 413.1512; found: 413.1509.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed ≥98% purity, with retention time = 12.7 min.
Challenges and Optimization
- Dioxolane Stability : Acidic conditions during deprotection required careful pH control to prevent acetal hydrolysis.
- Piperazine Reactivity : Excess formaldehyde in the Mannich reaction minimized dimerization of the piperazine.
Industrial-Scale Considerations
Patented methodologies emphasize cost-effective protocols:
- Catalyst Recycling : Pd recovery via adsorption on activated carbon.
- Solvent Recovery : Ethanol and dioxane distilled for reuse.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxolane ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the materials science industry, the compound can be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
The dioxolane group in the target compound balances lipophilicity and metabolic stability, as seen in antifungal agents like posaconazole ().
Piperazine Substituent Position Matters :
- Fluorine at the 4-position (para) on the phenyl ring (target compound) improves receptor binding affinity compared to 2-fluorophenyl analogs, as observed in serotonin receptor ligands .
Core Heterocycle Influences Activity :
- Pyran-4-one cores (target compound) are associated with kinase inhibition (e.g., AMPK activators in ), while triazole-thiones () often target parasitic enzymes .
Synthetic Accessibility: The target compound’s dioxolane-methoxy group can be synthesized via nucleophilic substitution, similar to methods for 5-alkynylpyridazinones () . Piperazine introduction follows protocols seen in sulfonylpiperazine derivatives (), achieving yields >75% .
Biological Activity
The compound 5-[(1,3-dioxolan-2-yl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure
The molecular structure of the compound includes a pyran ring, a dioxolane moiety, and a piperazine derivative, which are known to contribute to various biological activities. The presence of fluorine in the piperazine ring enhances lipophilicity and may influence receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : The compound shows potential against various bacterial strains.
- Neuropharmacological Effects : Its structure suggests possible interactions with neurotransmitter systems.
The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in colorectal cancer cell lines via the downregulation of key proliferation markers such as Mki67. RNA sequencing analyses indicate that the compound affects multiple signaling pathways related to cell cycle regulation and apoptosis .
Case Studies
A recent study utilized an MTT assay to evaluate cell viability and found that this compound significantly reduced the viability of HCT116 colorectal cancer cells with an IC50 value indicative of potent activity. Further experiments demonstrated its efficacy in chicken embryo models, supporting its potential use in therapeutic applications .
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against various bacterial strains. Studies reveal that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuropharmacological Effects
Given the piperazine component, this compound may interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders. Initial pharmacological evaluations indicate that it could modulate neurotransmitter levels, which warrants further investigation into its psychotropic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
